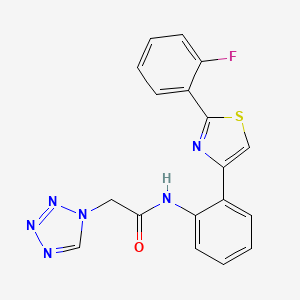

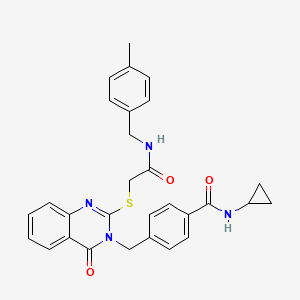

![molecular formula C16H20N4O3S B2417309 8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2192745-70-1](/img/structure/B2417309.png)

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as AR-C155858, is a novel and potent antagonist of the human cannabinoid CB1 receptor. It was first synthesized in 2003 by scientists at AstraZeneca and has since been used extensively in scientific research to study the physiology and pharmacology of the endocannabinoid system.

Aplicaciones Científicas De Investigación

Catalysts and Enantioselective Synthesis

Research has demonstrated the use of chiral oxazaphospholidine-borane complexes as catalysts in enantioselective processes. For instance, (2R,5S)-2-(2-Methoxyphenyl)-3-oxa-1-aza-2-phosphabicyclo[3.3.0]octane(P-B)borane has been utilized for the borane reduction of ketones, showcasing the relevance of similar structures in asymmetric synthesis (Brunel et al., 1994).

Synthetic Methodologies

In synthetic chemistry, azabicycles serve as precursors for constructing complex molecular architectures. The catalytic construction of azabicyclo[4.1.0] and [5.1.0] carbaldehydes from carbene progenitors of N-allyl or N-homoallyl triazoles, employing rhodium catalysis, highlights advanced strategies for synthesizing bicyclic structures (Pan et al., 2015).

Reaction Mechanisms and Structural Insights

Understanding the reaction mechanisms involving sulfonyl azides and their influence on the reaction course has been the focus of several studies. For example, reactions of benzocyclic β-keto esters with various sulfonyl azides have been investigated to determine the effect of the azide structure and solvent on the reaction outcome, providing insights into azidation versus Favorskii-type ring contraction (Benati et al., 1999).

Novel Reaction Pathways

Research on the synthesis of novel triazenes through the reaction of cyclic amines with diazonium ions introduces new pathways for generating structurally complex azabicycles and related compounds. Such reactions offer potential applications in the synthesis of medicinal and functional materials (Rivera & González-Salas, 2010).

Propiedades

IUPAC Name |

8-(3-methoxyphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-23-15-3-2-4-16(11-15)24(21,22)20-12-5-6-13(20)10-14(9-12)19-8-7-17-18-19/h2-4,7-8,11-14H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKZTLAIGSYFPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

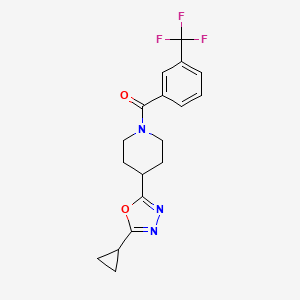

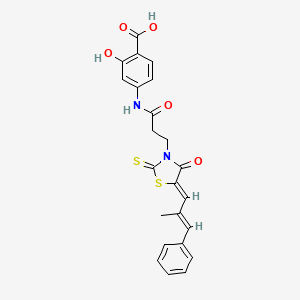

![4-(N-butyl-N-ethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2417228.png)

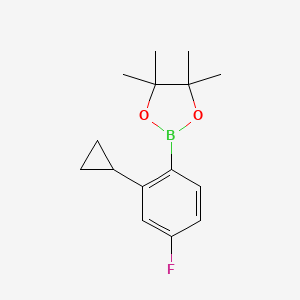

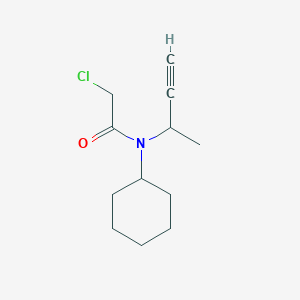

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417231.png)

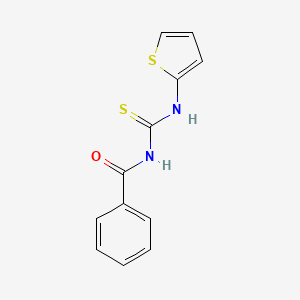

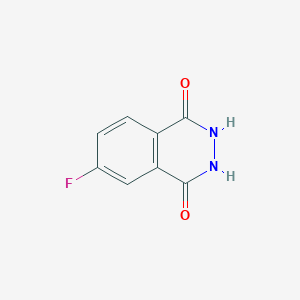

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea](/img/structure/B2417234.png)

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)